Cas no 1565425-29-7 (5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one)
Il composto 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one è un derivato diidropiridinonico caratterizzato da una struttura eterociclica funzionalizzata. La presenza simultanea di gruppi amminici e bromo in posizioni specifiche conferisce reattività selettiva per sostituzioni nucleofile e reazioni di accoppiamento incrociato, rendendolo un intermedio versatile in sintesi organica. Il gruppo idrossipropilico migliora la solubilità in solventi polari e sistemi acquosi, facilitando l'applicazione in ambienti reattivi eterogenei. La sua stabilità termica e la purezza stereochimica lo rendono adatto per lo sviluppo di farmaci e composti bioattivi, in particolare nella progettazione di inibitori enzimatici o ligandi per target proteici, ottimizzando proprietà farmacocinetiche come biodisponibilità e selettività.
1565425-29-7 structure
Product Name:5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
Numero CAS:1565425-29-7
MF:C9H13BrN2O2
MW:261.115721464157
CID:5736828
PubChem ID:104505799
Update Time:2025-09-20
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1565425-29-7
- 5-AMINO-3-BROMO-1-(3-HYDROXYPROPYL)-4-METHYL-1,2-DIHYDROPYRIDIN-2-ONE
- EN300-1106455
- 2(1H)-Pyridinone, 5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-
- 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
-
- Inchi: 1S/C9H13BrN2O2/c1-6-7(11)5-12(3-2-4-13)9(14)8(6)10/h5,13H,2-4,11H2,1H3
- Chiave InChI: GNMPKMZOBYXSAV-UHFFFAOYSA-N
- Sorrisi: BrC1=C(C)C(=CN(C1=O)CCCO)N
Proprietà calcolate
- Massa esatta: 260.01604g/mol
- Massa monoisotopica: 260.01604g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.1
- Superficie polare topologica: 66.6Ų
Proprietà sperimentali
- Densità: 1.553±0.06 g/cm3(Predicted)
- Punto di ebollizione: 366.8±42.0 °C(Predicted)
- pka: 14.90±0.10(Predicted)
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1106455-0.05g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
| Enamine | EN300-1106455-0.1g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
| Enamine | EN300-1106455-0.25g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
| Enamine | EN300-1106455-0.5g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
| Enamine | EN300-1106455-1.0g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 1g |
$1299.0 | 2023-05-24 | ||
| Enamine | EN300-1106455-2.5g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
| Enamine | EN300-1106455-5.0g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 5g |
$3770.0 | 2023-05-24 | ||
| Enamine | EN300-1106455-10.0g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 10g |
$5590.0 | 2023-05-24 | ||
| Enamine | EN300-1106455-1g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 95% | 1g |
$842.0 | 2023-10-27 | |
| Enamine | EN300-1106455-5g |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one |
1565425-29-7 | 95% | 5g |
$2443.0 | 2023-10-27 |
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one Letteratura correlata
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
1565425-29-7 (5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti